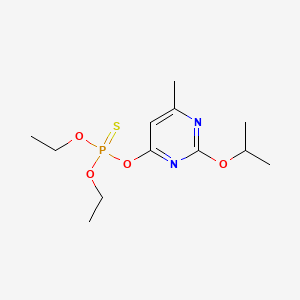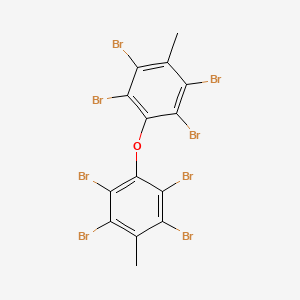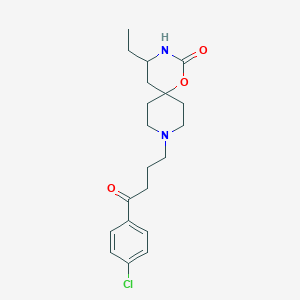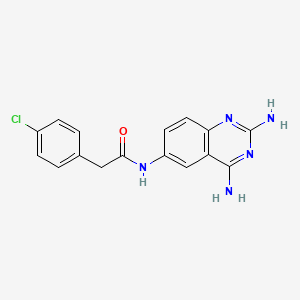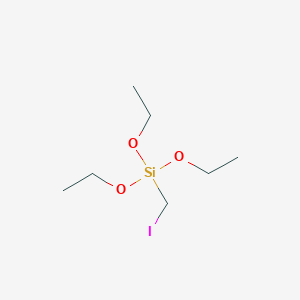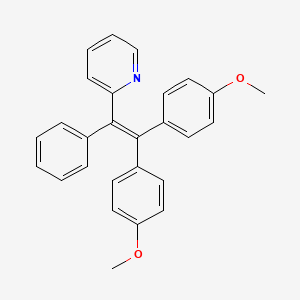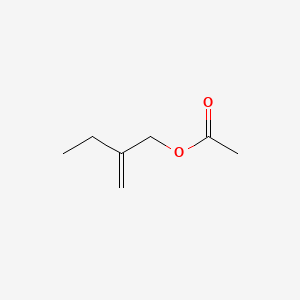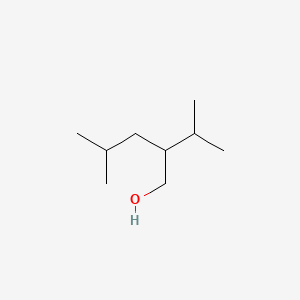
4-Methyl-2-(propan-2-yl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(propan-2-yl)pentan-1-ol is a branched-chain saturated alcohol. It is known for its structural complexity and is used in various scientific and industrial applications. The compound’s molecular formula is C9H20O, and it has a molecular weight of 144.25 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-(propan-2-yl)pentan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 4-Methyl-2-(propan-2-yl)pentan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the compound can be produced through catalytic hydrogenation of the ketone precursor. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The process is efficient and yields high purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.
Major Products Formed:
Oxidation: 4-Methyl-2-(propan-2-yl)pentan-2-one or 4-Methyl-2-(propan-2-yl)pentanoic acid.
Reduction: Various alcohol derivatives.
Substitution: Esters or ethers, depending on the substituent introduced.
Scientific Research Applications
4-Methyl-2-(propan-2-yl)pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways involving alcohols.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(propan-2-yl)pentan-1-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
- 4-Methyl-2-pentanol
- 2-Methyl-2-pentanol
- 4-Methyl-2-(propan-2-yl)pentan-2-one
Comparison: 4-Methyl-2-(propan-2-yl)pentan-1-ol is unique due to its branched structure, which imparts distinct physical and chemical properties. Compared to 4-Methyl-2-pentanol, it has a higher molecular weight and different reactivity patterns. Its structural isomer, 2-Methyl-2-pentanol, exhibits different boiling points and solubility characteristics. The ketone derivative, 4-Methyl-2-(propan-2-yl)pentan-2-one, has different reactivity and is used in different applications.
Properties
CAS No. |
55505-24-3 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylpentan-1-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)5-9(6-10)8(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
CBHPZSADBWMIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


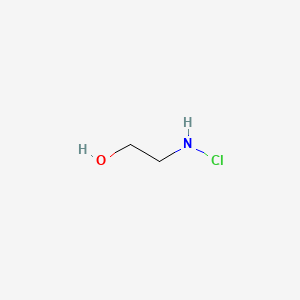
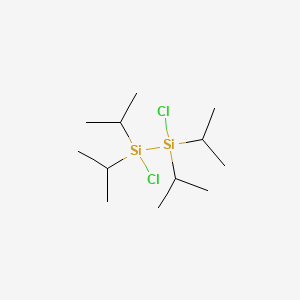
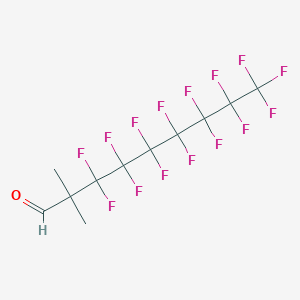
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
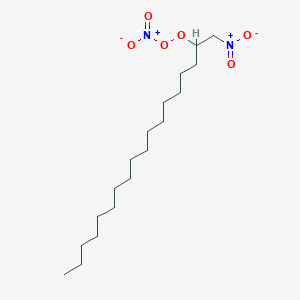
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
